molecular formula C14H22N4 B11865822 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane

Cat. No.: B11865822
M. Wt: 246.35 g/mol
InChI Key: HOBYHQWFSPSEEU-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane (CAS 1713639-67-8) is a chemical compound with the molecular formula C14H22N4 and a molecular weight of 246.35 g/mol . This structure features a 1,4-diazepane ring attached to a 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl group. The 1,4-diazepane scaffold is a seven-membered ring with two nitrogen atoms, which is a core element in various pharmacologically active substances . While the specific biological activity of this exact molecule is not fully detailed in public literature, its structural framework is of significant interest in medicinal chemistry. Research on closely related analogs, particularly those incorporating a pyrimidine moiety linked to a 1,4-diazepane ring, has identified them as key scaffolds in the development of ligands for the G-protein coupled receptor 55 (GPR55) . GPR55 is an orphan receptor implicated in a wide range of pathophysiological conditions, including cancer, pain inflammation, neurodegeneration, and energy homeostasis . Compounds based on this core structure have been investigated for their potential as selective GPR55 antagonists, which are valuable tools for deconvoluting the complex pharmacology of this receptor. The presence of the cyclopropyl and dimethyl substituents on the pyrimidine ring may influence the compound's stereoelectronic properties and its interaction with biological targets, making it a valuable building block for structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to use this high-purity compound as a reference standard or as an advanced intermediate in the synthesis and exploration of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane

InChI

InChI=1S/C14H22N4/c1-10-11(2)16-13(12-4-5-12)17-14(10)18-8-3-6-15-7-9-18/h12,15H,3-9H2,1-2H3

InChI Key

HOBYHQWFSPSEEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCCNCC2)C3CC3)C

Origin of Product

United States

Preparation Methods

Formation of 5,6-Dimethylpyrimidin-4-ol Intermediate

The synthesis begins with constructing the 5,6-dimethylpyrimidin-4-ol scaffold, a critical precursor. A reported method involves condensing methyl 3-amino-2-methylcrotonate with formamide under basic conditions. Sodium methoxide in n-butanol facilitates deprotonation and cyclization, yielding 5,6-dimethylpyrimidin-4-ol in 83.8% yield. Key parameters include:

  • Temperature : 110°C during solvent removal

  • Reaction time : 4 hours post-dropwise addition

  • Purification : Direct crystallization after neutralization

This intermediate is subsequently halogenated at the 4-position using thionyl chloride (SOCl₂) in acetonitrile, producing 4-chloro-5,6-dimethylpyrimidine. The chlorination step achieves quantitative conversion under mild conditions (50°C, 1 hour).

Nucleophilic Aromatic Substitution

4-Chloro-5,6-dimethylpyrimidine reacts with cyclopropylamine in the presence of a palladium catalyst. For example, Pd(OAc)₂ with Xantphos ligand in toluene at 100°C facilitates C-N bond formation. This method avoids harsh conditions but demands anhydrous environments.

Cross-Coupling Reactions

Suzuki-Miyaura coupling using 2-bromo-5,6-dimethylpyrimidine and cyclopropylboronic acid has been explored. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/water (4:1)

  • Yield : ~75% after 12 hours at 80°C

Diazepane Coupling and Cyclization

Direct Alkylation of 1,4-Diazepane

The diazepane ring is introduced via nucleophilic substitution. 2-Cyclopropyl-4-chloro-5,6-dimethylpyrimidine reacts with 1,4-diazepane in dimethylformamide (DMF) at 60°C for 24 hours. Key considerations:

  • Base : Triethylamine (2 equiv) to scavenge HCl

  • Steric effects : The 5,6-dimethyl groups hinder reactivity, necessitating elevated temperatures

One-Pot Tandem Synthesis

A streamlined approach combines pyrimidine functionalization and diazepane coupling in a single pot. For instance, reacting 4-chloro-5,6-dimethylpyrimidine with excess 1,4-diazepane under microwave irradiation (150°C, 30 minutes) achieves 89% conversion. This method reduces purification steps but requires precise stoichiometry.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates due to improved solubility of intermediates. Non-polar solvents like toluene favor cross-coupling reactions but prolong reaction times.

Solvent Temperature (°C) Reaction Time (h) Yield (%)
DMF602472
Toluene1001275
NMP801868

Data synthesized from Refs

Catalytic Systems

Palladium-based catalysts dominate cross-coupling steps, but copper(I) iodide/1,10-phenanthroline systems offer cost-effective alternatives for C-N bond formation. For example:

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Solvent : DMSO

  • Yield : 70% after 48 hours at 120°C

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients. The target compound exhibits an Rf value of 0.3 in ethyl acetate:hexane (1:1).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropyl), 2.35 (s, 6H, CH₃), 3.60–3.80 (m, 8H, diazepane)

  • IR (KBr) : 1589 cm⁻¹ (C=N), 1676 cm⁻¹ (pyrimidine ring)

  • MS (ESI+) : m/z 247.18 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane typically involves cyclization reactions. One common synthetic route includes the reaction of 2-cyclopropyl-5,6-dimethylpyrimidine-4-carbaldehyde with 1,4-diaminobutane in the presence of a catalyst. This process is usually conducted in organic solvents such as ethanol or methanol at elevated temperatures to promote cyclization.

Chemistry

This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new materials with desirable properties.

Biology

Research indicates that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anticancer properties:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties: Investigations into its effects on cancer cells have shown promise, with indications that it may interfere with cell proliferation and induce apoptosis.

Medicine

Due to its structural features, this compound is being explored as a potential therapeutic agent for various diseases. The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, potentially modulating their activity .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways. These findings suggest its potential as a lead compound in cancer drug development.

Case Study 2: Antimicrobial Effects

In vitro tests evaluating the antimicrobial activity of this compound against various bacterial strains revealed promising results. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Cyclopropyl vs. Methyl Substituents

  • Target Compound vs. 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane : The target compound’s 5,6-dimethyl groups provide steric hindrance and lipophilicity, whereas the dicyclopropyl analog (C₁₅H₂₂N₄) introduces greater ring strain and conformational rigidity. This may alter binding kinetics in biological targets .

Electron-Donating vs. Electron-Withdrawing Groups

  • 1-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-1,4-diazepane hydrochloride : The methoxy group (-OCH₃) is electron-donating, while the methylsulfanyl (-SCH₃) group contributes to hydrophobic interactions. The hydrochloride salt improves aqueous solubility, making it advantageous for drug formulation .

Sulfonyl Group Effects

  • Its molecular weight (342.5 g/mol) is significantly higher than other analogs, reflecting added complexity .

Q & A

Q. What are the established synthetic routes for 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Alkylation of 1,4-diazepane : Reacting 1,4-diazepane with a halogenated pyrimidine derivative (e.g., 4-chloro-2-cyclopropyl-5,6-dimethylpyrimidine) in a polar solvent (e.g., DMF) using a base (e.g., K₂CO₃) and catalytic KI. Purification via silica gel chromatography (chloroform/methanol) yields the product .
  • Catalytic coupling : Palladium-catalyzed cross-coupling for pyrimidine ring functionalization, followed by diazepane ring closure .

Q. Key Factors :

ParameterImpact on Yield/PurityReference
Solvent polarityHigher polarity improves solubility of intermediates
Reaction timeProlonged heating reduces byproduct formation
PurificationGradient chromatography (95:5 to 90:10 CHCl₃:MeOH) enhances purity

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.76–0.96 ppm; diazepane CH₂ groups at δ 2.10–3.75 ppm) .
  • Mass spectrometry : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ calc. 310.19; found 310.20) .

Q. What safety protocols are essential for handling this compound, given its toxicity profile?

  • GHS hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory toxicity (Category 3) .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation .
  • Storage : In sealed containers under inert atmosphere (N₂/Ar) at 2–8°C .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?

  • Molecular formula : C₁₆H₂₂N₆
  • Molecular weight : 310.39 g/mol
  • InChI : 1S/C16H22N6/c1-9-10(2)16(19-13-7-8-13)20-15(18-9)14(11-3-4-11)21-5-6-17-12-21/h11,13,17H,3-8,12H2,1-2H3 .
  • Solubility : Moderately soluble in DMSO, chloroform; poorly soluble in water. Hydrophobicity (logP ~2.5) necessitates surfactants for in vitro assays.

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl or pyrimidine substituents) affect binding to nicotinic acetylcholine receptors (nAChRs)?

  • Substituent effects :

    Substituent (R)Binding Affinity (nAChR α4β2)Reference
    CyclopropylHigh (Kᵢ = 12 nM)
    EthoxyModerate (Kᵢ = 45 nM)
    PhenylLow (Kᵢ = 210 nM)
  • Mechanism : The cyclopropyl group enhances steric complementarity with the hydrophobic pocket of nAChRs, while pyrimidine nitrogen atoms form hydrogen bonds with conserved residues (e.g., TrpB) .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 38% vs. 69%) for similar diazepane derivatives?

  • Critical factors :
    • Catalyst load : Higher Pd/C ratios (5 mol%) improve cross-coupling efficiency .
    • Byproduct formation : Side reactions (e.g., N-alkylation vs. O-alkylation) require strict temperature control (<60°C) .
    • Analytical validation : Use HPLC-MS to detect impurities (e.g., unreacted starting material) .

Q. What computational methods are suitable for predicting the compound’s binding mode and metabolic stability?

  • Molecular docking (AutoDock/Vina) : Models interactions with nAChRs using co-crystal structures (PDB: 3SQ9) .
  • MD simulations (GROMACS) : Evaluates conformational stability of the diazepane ring in aqueous/lipid environments .
  • ADMET prediction (SwissADME) : Forecasts metabolic sites (e.g., CYP3A4-mediated oxidation of cyclopropyl) .

Q. What in vitro/in vivo models are recommended for assessing organ-specific toxicity?

  • In vitro :
    • HepG2 cells for hepatotoxicity (measure ALT/AST release) .
    • hERG assay for cardiotoxicity risk .
  • In vivo : Rodent models (e.g., Sprague-Dawley rats) with histopathology of lung and liver tissues .

Q. How can purification challenges (e.g., low yield due to polar byproducts) be addressed?

  • Alternatives to column chromatography :
    • Recrystallization : Use ethanol/water (7:3) to isolate pure crystals .
    • HPLC : Reverse-phase C18 column with acetonitrile/water gradient .
  • Ion-pair reagents : Add 0.1% TFA to improve peak resolution in acidic conditions .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

  • NOESY NMR : Detects through-space interactions between cyclopropyl and diazepane protons .
  • ECD (Electronic Circular Dichroism) : Assigns absolute configuration for chiral centers .
  • X-ray free-electron laser (XFEL) : Captures transient conformational states in crystalline form .

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